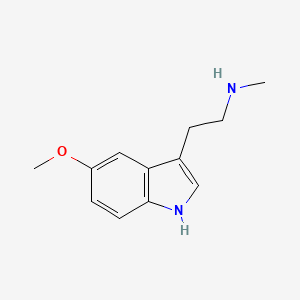

5-Methoxy-N-methyltryptamine

Overview

Description

5-Methoxy-N-methyltryptamine: is an organic chemical compound belonging to the tryptamine family. This compound has been synthesized and studied for its potential psychoactive properties, although it is believed to produce few or no psychedelic effects .

Mechanism of Action

Target of Action

The primary targets of 5-Methoxy-N-methyltryptamine are the serotonin (5-HT) receptors, specifically the 5-HT1A and 5-HT2A subtypes . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions .

Mode of Action

This compound acts as an agonist at the 5-HT1A and 5-HT2A receptors . This means it binds to these receptors and activates them, leading to an increase in the neurotransmission of serotonin. This can result in various psychological and physiological changes .

Pharmacokinetics

It’s known that the compound is metabolized in the liver, primarily through the actions of the cytochrome p450 enzymes . The metabolites are then excreted in the urine .

Result of Action

The activation of the 5-HT1A and 5-HT2A receptors by this compound can lead to a range of effects. These include alterations in sensory perception, mood, and cognition, which can culminate in a state of nondual consciousness . This state is phenomenologically similar to transformative peak experiences described in various ancient contemplative traditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the individual’s genetic makeup, such as polymorphisms in the genes for the metabolizing enzymes, as well as factors like diet, concurrent medications, and the use of other substances .

Biochemical Analysis

Biochemical Properties

5-Methoxy-N-methyltryptamine plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with serotonin receptors, particularly the 5-HT2A receptor . This interaction is crucial as it influences the compound’s effects on sensory perception and mood. Additionally, this compound is believed to have minimal psychedelic effects compared to other tryptamines .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin receptors can lead to changes in neurotransmitter release and neuronal activity . These effects are significant in understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound primarily acts as an agonist at the 5-HT2A receptor, which is a subtype of serotonin receptor . This receptor activation leads to downstream signaling events that alter cellular responses. Additionally, this compound may interact with other serotonin receptor subtypes, contributing to its overall effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that prolonged exposure may lead to alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in behavior and physiology . Threshold effects have been observed, where a certain dosage is required to elicit noticeable effects. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage regulation in experimental studies .

Metabolic Pathways

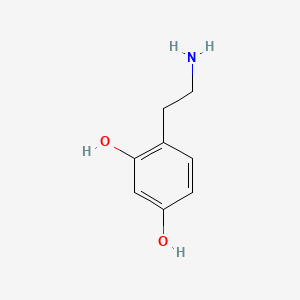

This compound is involved in several metabolic pathways. It undergoes O-demethylation to form 5-hydroxy-N-methyltryptamine, which can be further metabolized . The compound interacts with enzymes such as monoamine oxidase, which plays a role in its degradation. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, its interaction with serotonin transporters influences its localization and accumulation within specific tissues .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound is primarily localized in the cytoplasm and can be transported to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with cellular receptors and enzymes, influencing its overall biochemical and physiological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-N-methyltryptamine typically involves the methylation of 5-methoxytryptamine. One common method includes the use of formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a solvent like methanol or ethanol under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its limited use and the niche nature of its applications. the general principles of organic synthesis, such as maintaining purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Methoxy-N-methyltryptamine can undergo oxidation reactions, typically resulting in the formation of corresponding indole derivatives.

Reduction: Reduction reactions are less common but can be used to modify the functional groups attached to the indole ring.

Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxaldehyde derivatives, while substitution can produce a variety of N-alkylated tryptamines.

Scientific Research Applications

Chemistry: 5-Methoxy-N-methyltryptamine is used as a reference compound in analytical chemistry for the study of tryptamine derivatives .

Biology: In biological research, this compound is studied for its potential interactions with serotonin receptors, although its exact pharmacological profile is not well understood .

Medicine: There is limited research on the medical applications of this compound

Industry: Due to its limited psychoactive effects, this compound is not widely used in industrial applications. it may have niche uses in the synthesis of other chemical compounds.

Comparison with Similar Compounds

N-Methyltryptamine: The parent compound without the methoxy group.

5-Methoxy-N,N-dimethyltryptamine: A more potent analog with significant psychoactive effects.

Serotonin: A naturally occurring neurotransmitter with a similar indole structure.

Melatonin: A hormone involved in regulating sleep, also structurally related to tryptamines.

Uniqueness: 5-Methoxy-N-methyltryptamine is unique in its minimal psychoactive effects compared to other tryptamines like 5-Methoxy-N,N-dimethyltryptamine. This makes it a compound of interest for studying the structure-activity relationships within the tryptamine family .

Properties

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-13-6-5-9-8-14-12-4-3-10(15-2)7-11(9)12/h3-4,7-8,13-14H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDDCRIHMZGWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173909 | |

| Record name | 5-Methoxy-N-methyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2009-03-2 | |

| Record name | 5-Methoxy-N-methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2009-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-N-methyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002009032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-N-methyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-N-METHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBO217L5YV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

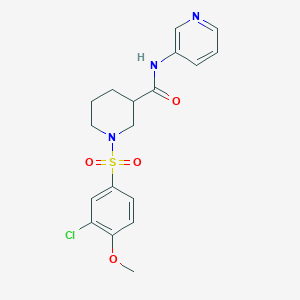

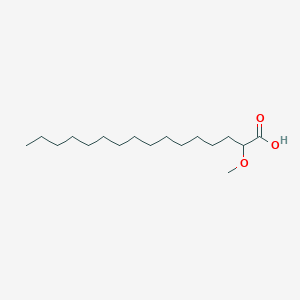

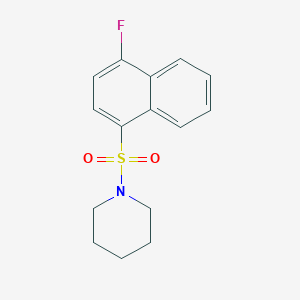

Feasible Synthetic Routes

Q1: What is the significance of 5-Methoxy-N-methyltryptamine in plant biology?

A: this compound (5-MeO-NMT) has been identified as a key alkaloid in certain plant species, notably reed canarygrass (Phalaris arundinacea). Research suggests that environmental factors like soil moisture and nitrogen levels can influence 5-MeO-NMT concentrations in these plants. [] This finding suggests a potential role of this compound in the plant's response to environmental stress.

Q2: How does this compound relate to other tryptamine alkaloids?

A: 5-MeO-NMT belongs to the tryptamine family, sharing structural similarities with compounds like serotonin, bufotenine, and N-methylserotonin. [, ] Notably, these alkaloids are known for their potent psychotropic effects in humans and their potential involvement in neurological disorders. []

Q3: Can you describe the biosynthetic pathway of this compound?

A: In Phalaris aquatica, 5-MeO-NMT is synthesized from the essential amino acid tryptophan. [] This process involves a series of enzymatic reactions, including decarboxylation by tryptophan decarboxylase and two subsequent methylation steps catalyzed by N-methyltransferases. [] Detailed kinetic studies of these enzymes provide insights into the regulation and efficiency of 5-MeO-NMT biosynthesis. []

Q4: What analytical techniques are employed to quantify this compound in plant material?

A: Researchers have developed sensitive and specific thin-layer chromatography (TLC) methods coupled with fluorescence scanning to accurately determine 5-MeO-NMT levels in plant samples like reed canarygrass. [] These advancements allow for the simultaneous quantification of various alkaloids, providing a comprehensive profile of these compounds in plant extracts.

Q5: Has this compound been detected in substances associated with human use?

A: Yes, 5-MeO-NMT has been identified in designer drugs, sometimes alongside other tryptamine derivatives. [, ] In one case report, its presence in a confiscated product was linked to an individual experiencing an acute confusional state. [] This highlights the potential risks associated with the unregulated use of substances containing 5-MeO-NMT.

Q6: Is this compound found in any other plant species besides reed canarygrass?

A: While reed canarygrass is a well-studied source, 5-MeO-NMT has also been identified in Tetrapterys mucronata, a plant occasionally used in ayahuasca preparations in Brazil. [] This finding raises concerns about the potential toxicity of this plant, as 5-MeO-NMT, alongside other alkaloids like bufotenine, is present in significant quantities. []

Q7: What are the implications of finding this compound in ayahuasca preparations?

A: The presence of 5-MeO-NMT in Tetrapterys mucronata, when used as an ayahuasca ingredient, raises safety concerns. [] While ayahuasca traditionally utilizes specific plant combinations, variations in plant sources and preparation methods can lead to the inclusion of potentially toxic alkaloids. [] This highlights the importance of careful sourcing and understanding the potential risks associated with ingesting such preparations.

Q8: Are there any synthetic routes available for producing this compound?

A: While the provided research does not delve into specific synthetic pathways for 5-MeO-NMT, it does mention the synthesis of related compounds like serotonin and bufotenine utilizing 1-hydroxyindole chemistry. [] This suggests that similar synthetic strategies could potentially be employed for 5-MeO-NMT production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1222678.png)

![N-(4-acetamidophenyl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1222680.png)

![2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B1222682.png)

![2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1222687.png)